molecular formula C13H14N4OS B287510 2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether

2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether

Katalognummer: B287510
Molekulargewicht: 274.34 g/mol
InChI-Schlüssel: YRXYOCWUQGZBMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether has been shown to have potential applications in various scientific research fields. One of its primary uses is in medicinal chemistry, where it is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

Wirkmechanismus

The exact mechanism of action of 2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether is not yet fully understood. However, preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease processes, such as kinases and phosphatases.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether in lab experiments is its high potency and selectivity. However, one of the limitations is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Zukünftige Richtungen

There are many potential future directions for research on 2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether. Some possible areas of investigation include:
1. Further studies on the compound's mechanism of action and potential therapeutic applications in various diseases.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of the compound's potential as a tool for studying disease processes and cellular signaling pathways.
4. Exploration of the compound's potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. Its high potency and selectivity make it a valuable tool for investigating disease processes and cellular signaling pathways. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of 2,5-Dimethylphenyl(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methylether involves the reaction of 2,5-dimethylphenylamine with 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-6-carbaldehyde in the presence of a base. The resulting product is purified using column chromatography.

Eigenschaften

Molekularformel

C13H14N4OS

Molekulargewicht

274.34 g/mol

IUPAC-Name

6-[(2,5-dimethylphenoxy)methyl]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N4OS/c1-8-4-5-9(2)11(6-8)18-7-12-16-17-10(3)14-15-13(17)19-12/h4-6H,7H2,1-3H3

InChI-Schlüssel

YRXYOCWUQGZBMW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)C

Kanonische SMILES

CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.